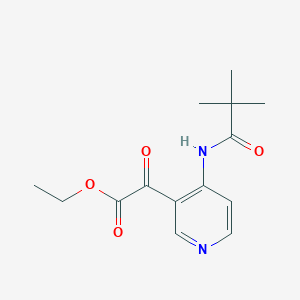

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate

描述

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is a heterocyclic compound with the molecular formula C14H18N2O4 and a molecular weight of 278.30 g/mol . This compound is primarily used in research and development, particularly in the field of medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of diethyl oxalate with 4-pivalamidopyridine under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction and then purified through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The process includes steps such as solvent recovery, recycling, and waste management to ensure environmental compliance.

化学反应分析

Nucleophilic Acyl Substitution Reactions

The α-keto ester moiety undergoes nucleophilic attack, primarily at the carbonyl carbon. This reactivity is exploited in cyclocondensation reactions:

-

Reaction with Hydroxylamine Hydrochloride :

In aqueous medium catalyzed by 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride, this compound participates in one-pot multicomponent reactions with diethyl 3-oxopentanedioate and aryl aldehydes to yield ethyl-2-(4-(arylmethylene)-5-oxo-4,5-dihydroisoxazol-3-yl)acetate derivatives. The reaction proceeds via imine formation followed by cyclization, achieving high yields (75–92%) without detectable by-products .Key Conditions :

Catalyst Loading Solvent Temperature Yield Range 5 mol% H₂O 25°C 75–92%

Ester Hydrolysis and Decarboxylation

The ethyl ester group is hydrolyzed to carboxylic acids under basic or acidic conditions:

-

Hydrolysis with NaOH :

Produces 2-(4-pivalamidopyridin-3-yl)-2-oxoacetic acid, but strong bases promote decarboxylation to form undesired by-products . -

Alternative Deprotection :

BBr₃ in CH₂Cl₂ selectively cleaves the pivalamide group without affecting the ester, enabling subsequent functionalization .Comparative Yields :

Method Product Yield NaOH (60°C) Decarboxylated by-products <10% BBr₃/CH₂Cl₂ (RT) Intact carboxylic acid derivative 85–90%

Ortho-Lithiation and Electrophilic Trapping

The pivalamide group directs regioselective lithiation at the pyridine’s ortho position:

-

Reaction with n-BuLi/Diethyl Oxalate :

Generates α-keto ester intermediates, which are pivotal in synthesizing naphthyridines. For example, lithiation at -78°C followed by quenching with diethyl oxalate yields Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate in 25.6–52% yield .Typical Procedure :

-

Dissolve 4-pivalamidopyridine in THF.

-

Add n-BuLi (2.3M in hexane) at -78°C.

-

Introduce diethyl oxalate, warm to RT, and stir for 2h.

-

Isolate via extraction (EtOAc/H₂O) and silica gel chromatography.

Yield Optimization :

Scale (mmol) Solvent Temperature Yield 16.83 THF -78°C → RT 25.6% 30 THF -78°C → RT 52% -

Oxidation and Reduction Pathways

科学研究应用

Pharmaceutical Applications

1. Pharmaceutical Intermediates:

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is primarily utilized as a pharmaceutical intermediate in the synthesis of various drugs. Its structure allows it to participate in reactions that lead to the formation of biologically active compounds.

Case Study:

A study highlighted its role in synthesizing pivalamide derivatives, which are essential in developing anti-inflammatory and analgesic drugs. The compound acts as a key building block due to its ability to undergo nucleophilic substitution reactions, facilitating the introduction of functional groups necessary for biological activity .

2. Skincare and Medical Ingredients:

The compound has also found applications in skincare formulations due to its potential as an active ingredient. Its properties may enhance the efficacy of topical treatments, particularly those aimed at reducing inflammation or promoting skin regeneration .

Chemical Engineering Applications

1. Ion Exchange:

this compound can serve as an ion exchanger, which is valuable in various chemical processes. This application is particularly relevant in water treatment and purification systems where ion exchange resins are employed to remove contaminants from water.

2. Dye Auxiliary:

In the textile industry, this compound has been noted for its use as a dye auxiliary, improving the fixation and brightness of dyes on fabrics . This application underscores its versatility beyond pharmaceuticals.

Data Table: Applications Overview

| Application Area | Description | Examples/Notes |

|---|---|---|

| Pharmaceutical Intermediates | Key building block for drug synthesis | Used in anti-inflammatory drug development |

| Skincare Products | Active ingredient for topical formulations | Enhances efficacy of skin treatments |

| Chemical Engineering | Functions as an ion exchanger | Useful in water treatment processes |

| Textile Industry | Acts as a dye auxiliary | Improves dye fixation and brightness |

作用机制

The mechanism of action of Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

相似化合物的比较

Similar Compounds

- Ethyl 2-oxo-2-(pyridin-3-yl)acetate

- Ethyl 2-(3-oxopiperazin-2-yl)acetate

- 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is unique due to its pivalamidopyridine moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential as a versatile building block in synthetic chemistry .

生物活性

Ethyl 2-oxo-2-(4-pivalamidopyridin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and related research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pivalamide group, contributing to its unique properties. The compound can be synthesized through various chemical pathways, and its structure can be characterized using techniques such as NMR and X-ray crystallography.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, including HCT-116 (colon cancer) and MIA PaCa-2 (pancreatic cancer). The compound's mechanism of action primarily involves the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the pyrimidine biosynthesis pathway.

Table 1: Inhibitory Activity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HCT-116 | 9.71 ± 1.4 | DHODH inhibition |

| MIA PaCa-2 | 26.2 ± 1.8 | Less sensitive due to lower DHODH expression |

The data suggests that the compound significantly inhibits cell proliferation by inducing pyrimidine depletion, leading to cell cycle arrest at the S-phase .

Antimicrobial Activity

This compound has also shown antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 μg/mL |

| S. aureus | 16 μg/mL |

| P. aeruginosa | 64 μg/mL |

These findings indicate the potential of this compound as a lead for developing new antimicrobial agents .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been associated with anti-inflammatory and antidiabetic activities. Research indicates that it may modulate inflammatory pathways and improve insulin sensitivity in vitro.

Case Study 1: Anticancer Efficacy in Vivo

In a preclinical study, mice bearing HCT-116 tumors were treated with this compound. The results demonstrated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Antimicrobial Testing

A series of tests were conducted on various strains of bacteria to evaluate the antimicrobial efficacy of the compound. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to Gram-negative strains, suggesting a targeted mechanism of action.

属性

IUPAC Name |

ethyl 2-[4-(2,2-dimethylpropanoylamino)pyridin-3-yl]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-5-20-12(18)11(17)9-8-15-7-6-10(9)16-13(19)14(2,3)4/h6-8H,5H2,1-4H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYHAJDLOHTAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=CN=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169490 | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191338-94-0 | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=191338-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-[(2,2-dimethyl-1-oxopropyl)amino]-α-oxo-3-pyridineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。